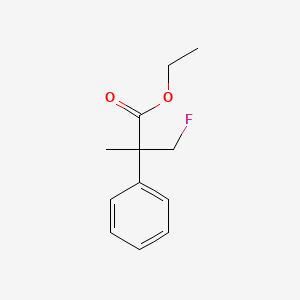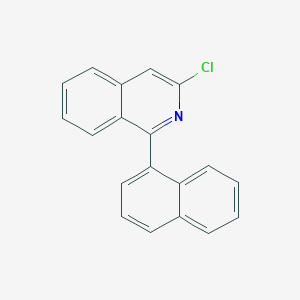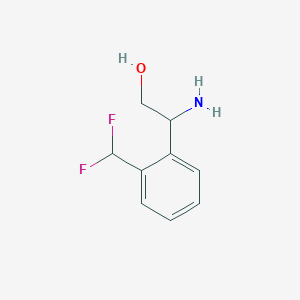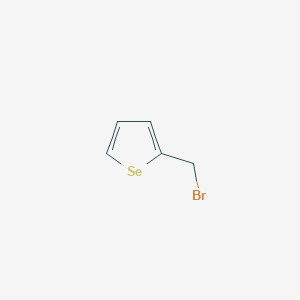
Ethyl 3-fluoro-2-methyl-2-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a phenyl group attached to a propanoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-2-methyl-2-phenylpropanoate typically involves the esterification of 3-fluoro-2-methyl-2-phenylpropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:
3-fluoro-2-methyl-2-phenylpropanoic acid+ethanolH2SO4ethyl 3-fluoro-2-methyl-2-phenylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-fluoro-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-fluoro-2-methyl-2-phenylpropanoic acid.
Reduction: 3-fluoro-2-methyl-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-fluoro-2-methyl-2-phenylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-fluoro-2-methyl-2-phenylpropanoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-3-phenylpropanoate: Lacks the fluorine atom, resulting in different reactivity and applications.
2-methyl-3-phenylpropanal: An aldehyde derivative with different chemical properties.
2-methyl-3-phenylpropionic acid: The carboxylic acid form, which has different solubility and reactivity.
Uniqueness
Ethyl 3-fluoro-2-methyl-2-phenylpropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific interactions with biological targets or unique reactivity are required .
Propiedades
Fórmula molecular |
C12H15FO2 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
ethyl 3-fluoro-2-methyl-2-phenylpropanoate |
InChI |
InChI=1S/C12H15FO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clave InChI |
NTEOFMZXEIGARY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CF)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)





![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)

![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)

![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)

![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
